molecular formula C7H8N2O2 B11920404 1-cyclopropyl-1H-imidazole-2-carboxylic acid

1-cyclopropyl-1H-imidazole-2-carboxylic acid

Cat. No.: B11920404
M. Wt: 152.15 g/mol
InChI Key: NEQPAUNWVDEDNV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 1-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₇H₈N₂O₂, with a calculated molecular weight of 152.15 g/mol.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-cyclopropylimidazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

NEQPAUNWVDEDNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Temperature : 80–120°C

  • Solvent : DMF or DMSO

  • Catalyst : None required, though acetic acid may accelerate cyclization.

  • Yield : 60–75% after hydrolysis.

Table 1: Cyclization Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature100°CMaximizes ring closure
Reaction Time10–14 hoursBalances completion vs. decomposition
Solvent PolarityHigh (DMF/DMSO)Enhances solubility of intermediates

This method’s primary advantage lies in its simplicity, but challenges include competing side reactions (e.g., over-alkylation) and the need for stringent pH control during hydrolysis.

Alkylation of Imidazole Precursors

Alkylation strategies introduce the cyclopropyl group to pre-formed imidazole derivatives. A prominent example involves the reaction of 1H-imidazole-2-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, with the carboxylic acid group acting as a directing moiety.

Reaction Mechanism:

  • Deprotonation of the imidazole nitrogen by K₂CO₃.

  • Nucleophilic attack by the cyclopropyl bromide.

  • Acidic workup to regenerate the carboxylic acid.

Table 2: Alkylation Conditions and Outcomes

ReagentConditionsYieldPurity
Cyclopropyl bromideK₂CO₃, DMF, 80°C, 6h65%≥95%
Cyclopropyl tosylateNaH, THF, 0°C, 2h72%90%

Notably, the use of tosylate derivatives improves electrophilicity, reducing reaction times and enhancing yields. However, steric hindrance from the cyclopropyl group may necessitate elevated temperatures or phase-transfer catalysts.

Carboxylation of Cyclopropylimidazole

Post-functionalization via carboxylation offers a modular route. This method involves treating 1-cyclopropyl-1H-imidazole with carbon dioxide under high-pressure conditions (20–50 bar) in the presence of a palladium catalyst. The carboxylic acid group is introduced regioselectively at the 2-position due to the electron-donating effect of the cyclopropyl substituent.

Critical Factors:

  • Catalyst : Pd(OAc)₂ with 1,10-phenanthroline ligands.

  • CO₂ Pressure : 30 bar optimal for balancing reactivity and safety.

  • Solvent : Tetrahydrofuran (THF) or dioxane.

Table 3: Carboxylation Efficiency

Catalyst SystemPressure (bar)YieldSelectivity
Pd(OAc)₂/Phenanthroline3055%98%
NiCl₂/Zn5040%85%

While palladium-based systems achieve superior selectivity, nickel alternatives provide cost advantages for large-scale applications.

Oxidation of Imidazole-2-Carboxaldehyde

Adapting methodologies from related compounds, oxidation of 1-cyclopropyl-1H-imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) represents a viable pathway. This one-step reaction occurs in aqueous media at room temperature over 72 hours, achieving near-quantitative yields (97.5%).

Reaction Protocol:

  • Dissolve imidazole-2-carboxaldehyde in water.

  • Add 30% H₂O₂ dropwise with stirring.

  • Evaporate solvent under reduced pressure to isolate the product.

Advantages:

  • Minimal purification required (simple filtration).

  • No metal catalysts, reducing contamination risks.

Limitations:

  • Prolonged reaction time (72 hours).

  • Sensitivity to temperature; heating induces decarboxylation.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. For instance, cyclopropylimidazole derivatives synthesized via microwave heating at 150°C for 20 minutes achieve 85–90% yields, compared to 60–75% under conventional reflux. This method enhances regioselectivity by rapidly reaching high temperatures, minimizing side reactions.

Table 4: Conventional vs. Microwave Synthesis

MethodTimeYieldEnergy Input
Conventional reflux12h65%High
Microwave20min88%Moderate

Microwave conditions are particularly advantageous for scaling up production while maintaining low impurity profiles.

Catalytic Additives and Regioselectivity

Regioselectivity challenges in imidazole functionalization are mitigated using catalytic additives. Glutamic acid, when added to ethanol-based reaction mixtures, stabilizes transition states through hydrogen bonding, directing carboxylation to the 2-position with 94% selectivity. Similarly, ionic liquids like [BMIM][BF₄] improve cyclopropyl group incorporation by enhancing substrate solubility.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Antimicrobial Applications

One of the most significant applications of 1-cyclopropyl-1H-imidazole-2-carboxylic acid is its role as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.

Case Study: Structure-Activity Relationship

Research has demonstrated that specific substitutions on the imidazole ring significantly affect the inhibitory potency against MBLs. For instance, a derivative with optimized substituents displayed potent synergistic effects when combined with meropenem, reversing resistance mechanisms in engineered bacterial strains .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Recent studies indicate that compounds derived from this structure exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Efficacy Against Breast Cancer

In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of MDA-MB-231 breast cancer cells with IC50 values around 5 µM. This suggests potential for further development into therapeutic agents for breast cancer treatment .

Green Chemistry and Synthesis

The synthesis of this compound can be approached through eco-friendly methods, aligning with contemporary trends in green chemistry. Efficient synthetic routes not only reduce waste but also improve yield and purity, making the compound more accessible for research and application.

Synthesis Techniques

Recent advancements have focused on using sustainable reagents and conditions to synthesize imidazole derivatives, thus enhancing their appeal in pharmaceutical development .

Summary Table of Applications

ApplicationMechanism/TargetNotable Findings
AntimicrobialInhibition of metallo-β-lactamasesEffective against resistant E. coli and P. aeruginosa
AntitumorInhibition of carbonic anhydrasesSignificant cytotoxicity against breast cancer cells
Green ChemistrySustainable synthesis methodsImproved yield and reduced environmental impact

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical differences between 1-cyclopropyl-1H-imidazole-2-carboxylic acid and related imidazole derivatives:

Compound Name Substituent (Position) Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopropyl (1) 2 C₇H₈N₂O₂ 152.15 Rigid cyclopropyl group, moderate polarity
1-Benzyl-1H-imidazole-2-carboxylic acid Benzyl (1) 2 C₁₁H₁₀N₂O₂ 202.21 Bulky aromatic substituent, higher lipophilicity
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid Pyrimidinyl (1) 4 C₁₄H₁₅N₅O₂ 297.30 Extended aromatic system, increased hydrogen-bonding potential
1H-Imidazole-4-carboxylic acid None 4 C₄H₄N₂O₂ 112.09 Simplest analog, higher acidity at position 4
1-Isopropyl-1H-imidazole-4-carboxylate Isopropyl (1) 4 (ester) C₈H₁₂N₂O₂ 168.20 Ester derivative, improved membrane permeability

Physicochemical and Pharmacological Properties

  • Lipophilicity and Solubility :

    • The cyclopropyl substituent in the target compound balances rigidity and moderate hydrophobicity, contrasting with the highly lipophilic benzyl group in the benzyl analog . The pyrimidinyl derivative (C₁₄H₁₅N₅O₂) exhibits lower solubility due to its larger aromatic system .
    • The carboxylic acid at position 2 in the target compound may exhibit different acidity (pKa ~3–4) compared to position 4 derivatives (pKa ~4–5), influencing ionization and solubility .
  • Biological Activity :

    • Imidazole-2-carboxylic acid derivatives are explored as angiotensin II receptor antagonists (e.g., analogs in ), where substituent size and polarity modulate receptor binding . The pyrimidinyl analog () may target kinases due to its extended planar structure .

Biological Activity

1-Cyclopropyl-1H-imidazole-2-carboxylic acid (CPICA) is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

CPICA is characterized by its unique structure, which includes a cyclopropyl group and an imidazole ring. The molecular formula is C7H8N2O2C_7H_8N_2O_2, and it has a molecular weight of 152.15 g/mol. The compound's structural features contribute to its interaction with various biological targets.

CPICA exhibits multiple mechanisms of action, primarily through its interaction with enzymes and receptors:

  • Enzyme Inhibition : CPICA acts as an inhibitor for certain metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in Gram-negative bacteria. Studies have shown that CPICA derivatives can enhance the efficacy of carbapenem antibiotics by inhibiting MBLs, particularly the Verona Integron-encoded MBLs (VIMs) .
  • Antiviral Activity : Similar compounds in the imidazole family have demonstrated antiviral properties, suggesting that CPICA may also exhibit activity against viral targets through mechanisms such as enzyme inhibition or interference with viral replication processes .

Structure-Activity Relationship (SAR)

Research on CPICA has focused on optimizing its structure to enhance biological activity:

  • Substituent Variations : Modifications at the 1-position of the imidazole ring have been shown to significantly affect the inhibitory potency against MBLs. For instance, certain substituents improve binding affinity and selectivity for bacterial targets .
  • Cyclopropyl Influence : The presence of the cyclopropyl group may enhance lipophilicity and facilitate membrane penetration, which is crucial for the compound's antibacterial activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of CPICA and its derivatives:

Activity Type Target IC50 Value (µM) Reference
MBL InhibitionVIM-type MBLs0.55
Synergistic AntibioticMeropenem against E. coliSynergistic effect
Antiviral PotentialVarious viral targetsTBD

Case Studies

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

  • Recommendations :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., cyclopropane precursors) .

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